molecular formula C12H24N2 B8625320 N1,N1-Dicyclopentylethane-1,2-diamine

N1,N1-Dicyclopentylethane-1,2-diamine

Cat. No.: B8625320
M. Wt: 196.33 g/mol
InChI Key: LGPGLHGFBQRAPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-Dicyclopentylethane-1,2-diamine is a vicinal diamine featuring two cyclopentyl groups attached to the N1 nitrogen atom of an ethane-1,2-diamine backbone. While direct references to this compound are absent in the provided evidence, structurally related diamines—such as N1,N1-diethylcyclopentane-1,2-diamine ()—highlight the significance of bulky substituents in modulating steric and electronic properties. Such compounds are often explored in coordination chemistry, catalysis, and pharmaceutical applications due to their ability to influence reaction pathways, stability, and biological activity.

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

N',N'-dicyclopentylethane-1,2-diamine

InChI

InChI=1S/C12H24N2/c13-9-10-14(11-5-1-2-6-11)12-7-3-4-8-12/h11-12H,1-10,13H2

InChI Key

LGPGLHGFBQRAPY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N(CCN)C2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Diamines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound* Two cyclopentyl groups at N1 C₁₂H₂₄N₂ 196.34 High steric bulk, potential for chiral environments
N1,N1-Dimethylethane-1,2-diamine Two methyl groups at N1 C₄H₁₂N₂ 88.15 Compact structure, used in amidation reactions
N1,N2-Dimethylethane-1,2-diamine Methyl groups at N1 and N2 C₄H₁₂N₂ 88.15 Asymmetric substitution, impacts antioxidant activity
N1,N1,N2-Trimethylethane-1,2-diamine Three methyl groups (N1, N1, N2) C₅H₁₄N₂ 102.18 Tertiary amine, reduced polarity
N1,N2-Dimesitylethane-1,2-diamine Mesityl groups at N1 and N2 C₂₀H₂₈N₂ 296.46 Bulky aromatic substituents, used in metal coordination
N,N'-Diethylcyclopentane-1,2-diamine Diethyl groups on cyclopentane backbone C₉H₂₀N₂ 156.27 Cyclic structure, chiral centers

*Inferred properties based on structural analogs.

Structure-Activity Relationships (SAR)

  • Steric Effects : Bulky substituents (e.g., cyclopentyl, mesityl) enhance steric hindrance, influencing metal coordination and chiral resolution .
  • Electronic Effects : Tertiary amines (e.g., N1,N1,N2-trimethylethane-1,2-diamine) reduce polarity, impacting solubility and biological activity .
  • Positional Effects: Proximity of diamine groups to functional moieties (e.g., phenolic hydroxyls) amplifies antioxidant capacity .

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